![molecular formula C11H13FN2O3S B2458741 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide CAS No. 1808620-15-6](/img/structure/B2458741.png)
2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide, also known as CSP-1103, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience research. CSP-1103 is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory formation.
作用机制
2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide exerts its effects by binding to and blocking the α7 nicotinic acetylcholine receptor, which is involved in the release of neurotransmitters such as dopamine and acetylcholine. By inhibiting the activity of this receptor, this compound can modulate the release of these neurotransmitters, leading to improvements in cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been shown to enhance the release of neurotransmitters such as acetylcholine and dopamine, which are essential for proper brain function.
实验室实验的优点和局限性
One of the main advantages of 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide is its high selectivity for the α7 nicotinic acetylcholine receptor, which minimizes the risk of off-target effects. However, its potency and selectivity also make it difficult to obtain sufficient quantities for large-scale experiments. Additionally, the lack of information on its pharmacokinetic properties and potential toxicity limits its use in clinical trials.
未来方向
There are several potential future directions for research on 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide. One area of interest is the development of more efficient synthesis methods to produce larger quantities of the compound. Another area of focus is the investigation of its effects on other neurological disorders, such as Parkinson's disease and depression. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in clinical settings.
合成方法
The synthesis of 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide involves a multistep process that begins with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with (1-methanesulfonylcyclopropyl)methylamine to yield the final product.
科学研究应用
2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Its ability to selectively target the α7 nicotinic acetylcholine receptor makes it a promising candidate for the development of new drugs that can improve cognitive function and memory.
属性
IUPAC Name |
2-fluoro-N-[(1-methylsulfonylcyclopropyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3S/c1-18(16,17)11(3-4-11)7-14-10(15)8-2-5-13-9(12)6-8/h2,5-6H,3-4,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFFQNFLXHPCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CNC(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

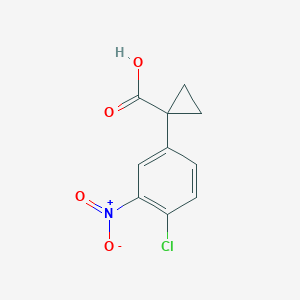
![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2458659.png)
![N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2458661.png)
![2-Methyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2458662.png)
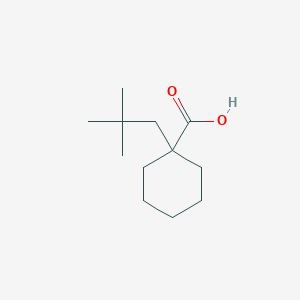
![Methyl 2-amino-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2458664.png)
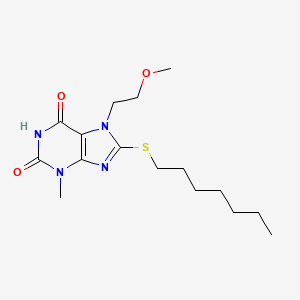

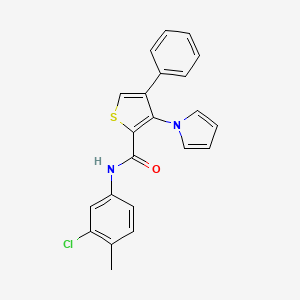
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2458672.png)
![Ethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2458675.png)
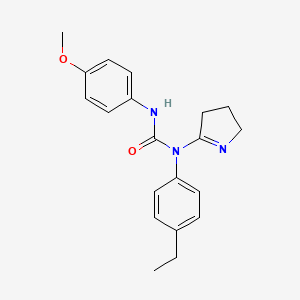
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2458677.png)
![(E)-3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]prop-2-enoic acid](/img/structure/B2458680.png)